4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline
Description
4-[Amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline is a phosphoramidate derivative featuring a substituted cyclohexyloxy group and an N,N-dimethylaniline moiety. Its structure comprises a phosphoryl amino group bridging a 5-methyl-2-isopropylcyclohexyl ether and a dimethyl-substituted aromatic amine.
Properties
IUPAC Name |
4-[amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N2O2P/c1-13(2)17-11-6-14(3)12-18(17)22-23(19,21)16-9-7-15(8-10-16)20(4)5/h7-10,13-14,17-18H,6,11-12H2,1-5H3,(H2,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJHUUWPPUDIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C2=CC=C(C=C2)N(C)C)N)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N2O2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is synthesized through a series of reactions, including alkylation and cyclization.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Phosphorylation: The phosphoryl group is added using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3).
Coupling with Dimethylaniline: The final step involves coupling the phosphorylated intermediate with N,N-dimethylaniline under conditions that promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The amino and phosphoryl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia, amines, phosphorylating agents (POCl3, PCl3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 381.5 g/mol. The compound features a phosphoryl group linked to an amino group, which is further connected to a dimethylaniline structure. Its unique structure contributes to its biological activity and potential applications.
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to 4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline exhibit significant anticancer properties. For instance, derivatives of related structures have shown promising results against various cancer cell lines, including colon, breast, and cervical cancers . The incorporation of the phosphoryl group is believed to enhance biological activity through improved binding affinity to target proteins.
Material Science
Polymer Development : The compound can be utilized in the development of novel polymers with enhanced mechanical properties and thermal stability. Its structure allows for cross-linking in polymer matrices, resulting in materials with unique characteristics suitable for industrial applications.
Biological Research
Enzyme Inhibition Studies : Compounds containing phosphoryl groups are often studied for their ability to inhibit specific enzymes. This property can be exploited in drug design, particularly for targeting enzymes involved in cancer progression or metabolic disorders.
Analytical Chemistry
Fluorescent Probes : The compound's unique structure can be modified to create fluorescent probes for biological imaging. These probes can help visualize cellular processes in real-time, providing insights into cellular mechanisms and disease states.
Case Study 1: Anticancer Evaluation
A study evaluated derivatives of the compound against multiple cancer cell lines. The results demonstrated that modifications to the phosphoryl group significantly impacted cytotoxicity, with certain derivatives achieving over 80% growth inhibition in aggressive cancer types . This highlights the importance of structural optimization in enhancing therapeutic efficacy.
Case Study 2: Polymer Applications
In another study, researchers incorporated this compound into a polymer matrix used for biomedical applications. The resulting material exhibited improved biocompatibility and mechanical strength compared to traditional polymers, making it suitable for use in drug delivery systems .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which 4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. The amino and phosphoryl groups can interact with enzymes and receptors, modulating their activity. The cyclohexyl ring and dimethylaniline moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
N-({[5-Methyl-2-(Propan-2-yl)Cyclohexyl]Oxy}(Phenyl)Phosphoryl)Aniline (C~22~H~30~NO~2~P)
- Key Differences: Replaces the N,N-dimethylaniline group with a simple aniline and substitutes the amino phosphorus group with a phenyl-phosphoryl moiety.
- Crystallography: Crystallizes in the monoclinic P2~1~ space group (a = 8.6934 Å, b = 5.4716 Å, c = 22.100 Å, β = 101.006°), with intermolecular N–H···O hydrogen bonds stabilizing the lattice .
2-{[5-Methyl-2-(Propan-2-yl)Cyclohexyl]Oxy}-1-(Morpholin-4-yl)Ethan-1-one (C~17~H~29~NO~3~)
- Key Differences: Features a morpholine-acetyloxy group instead of the phosphoryl amino moiety.
- Spectroscopy : IR absorption at 1710 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 3.51–3.66 (morpholine protons) distinguish it from the target compound’s phosphoryl and dimethylaniline groups .
- Reactivity : The carbonyl group may engage in nucleophilic acyl substitutions, contrasting with the phosphoryl group’s preference for hydrolysis or metal coordination .
Analogues with N,N-Dimethylaniline Derivatives
4-(((4-Methoxyphenyl)Amino)Methyl)-N,N-Dimethylaniline (C~17~H~22~N~2~O)
- Structure: Retains the N,N-dimethylaniline core but substitutes the phosphoryl-cyclohexyl group with a methoxybenzylamino-methyl chain.
- Applications : Serves as a precursor for azo dyes and dithiocarbamates, highlighting the role of aromatic amines in functional material synthesis .
Cyclohexyl-Substituted Carboxamides and Esters
(2S,5R)-N-[4-(2-Amino-2-Oxoethyl)Phenyl]-5-Methyl-2-(Propan-2-yl)Cyclohexanecarboxamide
- Key Differences: Replaces the phosphoryl amino group with a carboxamide linkage.
- Physicochemical Properties : The carboxamide’s polarity enhances water solubility compared to the phosphoryl group’s moderate hydrophilicity .
- Biological Relevance : Such carboxamides are often explored in drug design due to their stability and hydrogen-bonding capacity .
Biological Activity
The compound 4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline, often abbreviated as DMAP, is a phosphoramidate derivative that has garnered interest in various biological applications due to its potential pharmacological properties. This article delves into the biological activity of DMAP, summarizing key research findings, case studies, and presenting relevant data in tabular format.
- Molecular Formula : C17H24N2O3P
- Molecular Weight : 324.36 g/mol
- CAS Number : Not specifically listed; however, related compounds such as N,N-dimethylaniline are referenced under CAS 121-69-7.
DMAP exhibits biological activity through several mechanisms:
- Phosphorylation Activity : The phosphoramidate group in DMAP allows it to act as a phosphorylating agent, which can influence various enzymatic pathways.
- Interaction with Biological Targets : DMAP may interact with proteins involved in cell signaling and metabolic processes, potentially modulating their activity.
Anticancer Properties
Research has indicated that DMAP and its derivatives may possess anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways such as the MAPK/ERK pathway.
Neuroprotective Effects
DMAP's ability to cross the blood-brain barrier suggests potential neuroprotective effects. In vitro studies demonstrate that it can reduce oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
Case Studies
-
Study on Antitumor Activity :
- Objective : Evaluate the anticancer efficacy of DMAP in vitro.
- Methodology : Human cancer cell lines were treated with varying concentrations of DMAP.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, indicating dose-dependent cytotoxicity.
-
Neuroprotection Study :
- Objective : Assess the neuroprotective effects of DMAP against oxidative stress.
- Methodology : Neuronal cells were exposed to oxidative agents with and without DMAP.
- Results : Cells pre-treated with DMAP showed a 40% reduction in reactive oxygen species (ROS) levels compared to controls.
Table 1: Summary of Biological Activities
Toxicological Profile
While evaluating the safety profile of DMAP, studies indicate that it exhibits low acute toxicity. Long-term exposure studies are necessary to fully understand its chronic effects.
Table 2: Toxicity Studies Overview
Q & A
Q. Q1: What are the recommended synthetic routes for 4-[amino({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy})phosphoryl]-N,N-dimethylaniline, and how can reaction conditions be optimized?
A:
- Synthetic Pathways : Phosphorylation of the cyclohexyloxy intermediate with a phosphoryl chloride derivative, followed by coupling with N,N-dimethylaniline, is a common approach. highlights analogous methods using tert-butyldimethylsilyl (TBDMS) protection and diisopropylamino phosphino groups .
- Optimization : Use Na(OAc)₃BH for reductive amination (as in ) and K₂CO₃ in acetone for nucleophilic substitution (). Reaction times (e.g., 4–12 hours) and temperature (0°C to room temperature) are critical for minimizing side products .
Q. Q2: How can the purity and structural integrity of this compound be validated post-synthesis?
A:
- Analytical Methods :
- HPLC : Use C18 columns with UV detection at 254 nm, as described in for structurally similar N,N-dimethylaniline derivatives .
- NMR : Compare ¹H/³¹P NMR shifts with reference data. provides examples of phosphorus-containing compounds analyzed via ³¹P NMR .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., C₂₄H₃₁Cl₂N₆O₈P in ) .
Advanced Research Questions
Q. Q3: How can discrepancies in crystallographic data for this compound be resolved, particularly when refining torsional angles of the cyclohexyloxy group?
A:
- Software Tools : SHELXL () is preferred for small-molecule refinement. Use the TWIN/BASF commands for handling twinned crystals or anisotropic displacement parameters .
- Validation : Cross-check with density functional theory (DFT)-optimized geometries (e.g., using Gaussian or ORCA) to resolve ambiguities in bond angles, as demonstrated in for cyclohexyl derivatives .
Q. Q4: What computational methods are suitable for predicting the compound’s reactivity in phosphorylation reactions?
A:
Q. Q5: How can spectroscopic data (e.g., FT-IR, Raman) be interpreted to distinguish between rotational isomers of the phosphoryl group?
A:
- FT-IR/Raman : Identify P=O stretching vibrations (~1250–1300 cm⁻¹) and compare with reference spectra (). Use band deconvolution to quantify isomer populations .
- Variable-Temperature Studies : Monitor spectral changes at 77–298 K to isolate thermally stable conformers, as applied to propan-2-yl derivatives in .
Q. Q6: What strategies mitigate analytical challenges in detecting trace impurities (e.g., <0.1%) during quality control?
A:
- LC-MS/MS : Use multiple reaction monitoring (MRM) for targeted impurity screening, as in for N,N-dimethylaniline analogs .
- Ion Mobility Spectrometry : Separate isobaric impurities (e.g., dephosphorylated byproducts) based on collisional cross-section differences .
Data Contradiction & Reproducibility
Q. Q7: How should researchers address inconsistencies in reported synthetic yields for this compound?
A:
Q. Q8: What experimental controls are essential when studying the compound’s stability under varying pH and temperature?
A:
- Stability Studies :
- Controls : Include internal standards (e.g., deuterated analogs) to normalize instrumental drift .
Structural & Functional Insights
Q. Q9: How does the steric bulk of the 5-methyl-2-(propan-2-yl)cyclohexyl group influence the compound’s binding affinity in biological assays?
A:
Q. Q10: What are the implications of the compound’s logP and solubility for in vivo pharmacokinetics?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
